4-bromo-2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol
Overview
Description
Mechanism of Action
Target of Action
The primary targets of the compound “4-bromo-2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol” are currently unknown
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a free radical reaction .
Result of Action
Some structurally similar compounds have been reported to produce analgesia, numbness, and reduction of physical feeling , but it’s unclear if this compound has similar effects.
Preparation Methods
The synthesis of 4-bromo-2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 3,5-dimethoxyaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond . The reaction mixture is then heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-bromo-2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Scientific Research Applications
4-bromo-2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol has several scientific research applications, including:
Comparison with Similar Compounds
Similar compounds to 4-bromo-2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol include:
- 4-bromo-2-{(E)-[(4’-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)imino]methyl}phenol
- (2-bromo-4,5-dimethoxyphenyl)methanol
These compounds share structural similarities but differ in their specific functional groups and substituents, which can lead to variations in their chemical reactivity and biological activity .
Properties
IUPAC Name |
4-bromo-2-[(3,5-dimethoxyphenyl)iminomethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-13-6-12(7-14(8-13)20-2)17-9-10-5-11(16)3-4-15(10)18/h3-9,18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJUYNWOJFQFAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N=CC2=C(C=CC(=C2)Br)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52073-50-4 | |
Record name | 2-PHENOXYETHYL N-(4-BROMOPHENYL)CARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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